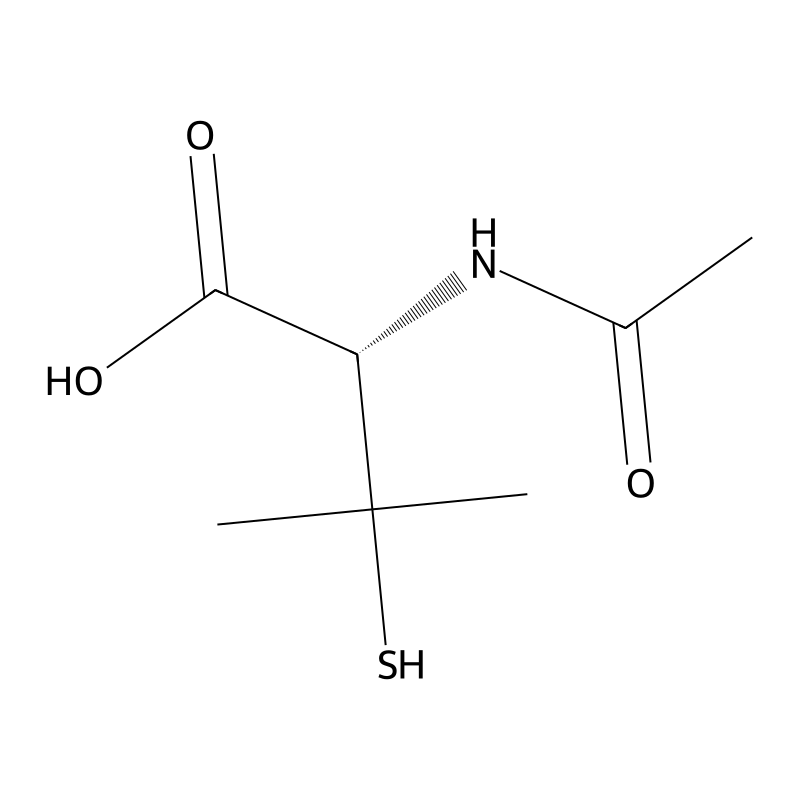N-Acetyl-D-penicillamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cystinuria Treatment:
Potential Anticancer Effects:
Recent studies have explored the potential anticancer effects of N-Acetyl-D-penicillamine, belonging to a class of compounds called low molecular weight thiols. These studies suggest that N-Acetyl-D-penicillamine may inhibit the growth and proliferation of various cancer cell lines, potentially through interactions with cellular components PubMed: . However, further research is needed to understand the mechanisms and potential therapeutic applications of N-Acetyl-D-penicillamine in cancer treatment.
Nitric Oxide Delivery Studies:
Researchers have investigated N-Acetyl-D-penicillamine for its potential role in delivering nitric oxide (NO), a molecule involved in vasodilation and other physiological processes. Modifying N-Acetyl-D-penicillamine with a nitroso group (S-nitroso-N-acetyl-D-penicillamine, SNAP) creates a molecule that can release NO. Studies have shown that SNAP can induce vasodilation in isolated arteries, suggesting its potential application in research related to blood flow and vascular function PubMed Central: .
N-Acetyl-D-penicillamine is a derivative of D-penicillamine, an amino acid that serves as a chelating agent in various medical applications. This compound features an acetyl group attached to the amino group of D-penicillamine, enhancing its solubility and bioavailability. N-Acetyl-D-penicillamine is primarily recognized for its role in metal ion chelation, particularly in conditions like Wilson's disease, where it facilitates the excretion of excess copper from the body.
The mechanism of action of NAP as a heavy metal chelator involves the formation of stable complexes with metal ions. The thiol group donates a lone pair of electrons to the metal ion, forming a covalent bond. Additionally, the negatively charged carboxylate group (COO-) can interact with the positively charged metal ion through ionic interactions. This combined effect creates a strong attraction between NAP and the metal ion, facilitating its removal from the body [].
- Transnitrosation: This reaction involves the transfer of a nitroso group from S-nitroso-N-acetyl-D-penicillamine (SNAP) to thiol-containing compounds. The reaction can be divided into two stages:
- Chelation Reactions: As a chelator, N-acetyl-D-penicillamine forms stable complexes with metal ions, which can be critical in detoxifying heavy metals like lead and mercury .
- Redox Reactions: The compound exhibits antioxidant properties, participating in redox reactions that may influence its therapeutic efficacy .
N-Acetyl-D-penicillamine displays several biological activities:
- Metal Chelation: It effectively binds to heavy metals, facilitating their excretion and reducing toxicity .
- Antioxidant Properties: The compound has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress .
- Modulation of Nitric Oxide Release: Through its nitrosated form (SNAP), it can release nitric oxide, which plays a significant role in vascular biology and can enhance biocompatibility in medical applications .
The synthesis of N-acetyl-D-penicillamine typically involves the following steps:
- Acetylation of D-Penicillamine: D-Penicillamine is reacted with acetic anhydride or acetyl chloride in an appropriate solvent (e.g., dichloromethane) to introduce the acetyl group.
- Purification: The product is purified through recrystallization or chromatography to obtain N-acetyl-D-penicillamine in a pure form.
N-Acetyl-D-penicillamine finds various applications, including:
- Medical Treatments: Used primarily as a chelating agent for conditions like Wilson's disease and cystinuria.
- Polymer Modification: It can be incorporated into polymers to create materials that release nitric oxide over extended periods, enhancing biocompatibility for implantable devices .
- Research: Utilized in studies exploring nitric oxide dynamics and metal ion interactions.
Interaction studies involving N-acetyl-D-penicillamine have highlighted its complex behavior with other compounds:
- Captopril Interaction: Kinetic studies have shown that N-acetyl-D-penicillamine can interact with captopril, an angiotensin-converting enzyme inhibitor, through transnitrosation mechanisms .
- Metal Ion Interactions: Its ability to chelate various metal ions has been extensively studied, demonstrating significant interactions with copper and lead ions .
Several compounds share structural or functional similarities with N-acetyl-D-penicillamine. Here’s a comparison highlighting its uniqueness:
| Compound | Structure Similarity | Primary Use | Unique Feature |
|---|---|---|---|
| D-Penicillamine | Yes | Heavy metal chelation | Original compound without acetyl group |
| L-Penicillamine | Yes | Not used clinically | Toxic due to inhibition of pyridoxine |
| S-Nitroso-N-acetyl-D-Penicillamine | Yes | NO donor for biomedical applications | Releases nitric oxide |
| Acetylcysteine | No | Mucolytic agent | Primarily used for respiratory conditions |
N-Acetyl-D-penicillamine stands out due to its dual role as both a chelating agent and a precursor for nitric oxide release via its nitrosated form.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
59-53-0







